H-Lys-phe-tyr-OH

Description

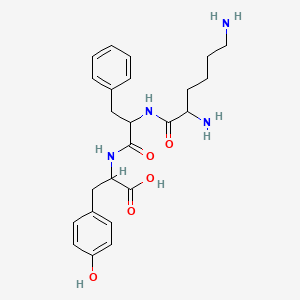

H-Lys-Phe-Tyr-OH is a linear tripeptide composed of L-lysine, L-phenylalanine, and L-tyrosine residues. Its molecular formula is C₂₄H₃₂N₄O₆, with a molecular weight of 496.54 g/mol. This peptide has been studied for its structural role in mimicking bioactive motifs in proteins, though direct pharmacological applications remain underexplored in the provided literature.

Properties

IUPAC Name |

2-[[2-(2,6-diaminohexanoylamino)-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32N4O5/c25-13-5-4-8-19(26)22(30)27-20(14-16-6-2-1-3-7-16)23(31)28-21(24(32)33)15-17-9-11-18(29)12-10-17/h1-3,6-7,9-12,19-21,29H,4-5,8,13-15,25-26H2,(H,27,30)(H,28,31)(H,32,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNKBMTKICGGSCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)NC(=O)C(CCCCN)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Lys-phe-tyr-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the C-terminal amino acid (tyrosine) to the resin, followed by the stepwise addition of phenylalanine and lysine. Each amino acid is protected by a temporary protecting group to prevent unwanted side reactions. The final product is cleaved from the resin and deprotected to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to enhance efficiency and reproducibility. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

H-Lys-phe-tyr-OH undergoes various chemical reactions, including oxidation, reduction, and substitution. The phenol group in tyrosine is particularly susceptible to oxidation, leading to the formation of quinones and other oxidized products .

Common Reagents and Conditions

Oxidation: Dess–Martin periodinane (DMP) is commonly used for the selective oxidation of the tyrosine residue.

Reduction: Reducing agents such as sodium borohydride can be used to reduce oxidized forms of the peptide.

Substitution: Nucleophilic substitution reactions can occur at the lysine residue, particularly at the amino group.

Major Products Formed

The major products formed from these reactions include oxidized tyrosine derivatives, reduced forms of the peptide, and substituted lysine derivatives .

Scientific Research Applications

H-Lys-phe-tyr-OH has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of H-Lys-phe-tyr-OH involves its interaction with specific molecular targets, such as enzymes and receptors. The phenol group in tyrosine can participate in hydrogen bonding and hydrophobic interactions, while the amino group in lysine can form ionic bonds. These interactions facilitate the binding of the peptide to its targets, modulating their activity and function .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares H-Lys-Phe-Tyr-OH with structurally or functionally related peptides and modified amino acids, based on molecular properties, synthesis methods, and bioactivity:

Key Observations:

- Sequence Impact : Replacing Phe or Tyr with Thr (e.g., H-Lys-Thr-Tyr-OH) reduces hydrophobicity and alters binding specificity .

- Synthetic Accessibility : H-Phe(4-NH₂)-OH demonstrates higher synthetic yields (85–87%) compared to tripeptides, which often require multi-step solid-phase synthesis .

- Bioactivity Gaps : While H-Lys-Lys-Gly-OH has documented toxicity profiles, similar data for this compound are absent, highlighting a research need .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.